2-Methylpentane

Catalog No.
S600217
CAS No.
107-83-5
M.F
C6H14
CH3CH(CH3)(CH2)2CH3
C6H14
M. Wt
86.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylpentane

CAS Number

107-83-5

Product Name

2-Methylpentane

IUPAC Name

2-methylpentane

Molecular Formula

C6H14
CH3CH(CH3)(CH2)2CH3
C6H14

Molecular Weight

86.18 g/mol

InChI

InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3

InChI Key

AFABGHUZZDYHJO-UHFFFAOYSA-N

SMILES

CCCC(C)C

Solubility

1.72e-04 M
In water, 14 mg/L
Soluble in ethanol, diethyl ether; miscible in acetone, benzene, chloroform
Solubility in water: none

Synonyms

2-methylpentane

Canonical SMILES

CCCC(C)C

2-Methylpentane, also known as isohexane, is a branched-chain alkane with the molecular formula C6H14C_6H_{14}. It is a structural isomer of hexane, characterized by a methyl group attached to the second carbon of a pentane chain. This compound is a colorless, flammable liquid with a gasoline-like odor and a specific gravity of approximately 0.653. It is primarily derived from petroleum and natural gas sources and is used in various industrial applications .

  • Flammability: 2-Methylpentane is highly flammable with a flash point of -7 °C. Its vapors can form explosive mixtures with air.
  • Toxicity: 2-Methylpentane is considered to have low to moderate toxicity. However, exposure to high concentrations can cause central nervous system depression, dizziness, and headaches.
  • Health Hazards: Prolonged or repeated exposure can irritate the skin and respiratory system.

Safety Precautions:

  • Handle 2-Methylpentane in a well-ventilated area.
  • Use appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling the compound.
  • Keep away from heat, sparks, and open flames.
  • Store in a cool, dry, and well-ventilated place.
  • Dispose of waste according to local regulations.

Solvent

  • Nonpolarity: 2-Methylpentane is a nonpolar solvent, meaning it does not have charged regions within its molecule. This makes it ideal for dissolving other nonpolar compounds, such as lipids, fats, and oils . This property is crucial in various research areas, including:
    • Biochemical research: Extracting and analyzing cellular components like membranes and lipoproteins .
    • Environmental science: Studying the behavior of organic pollutants in water or soil .
    • Material science: Investigating the properties of polymers and other nonpolar materials .

Reference Compound

  • Defined structure and properties: Due to its well-defined structure and well-understood physicochemical properties, 2-Methylpentane is often used as a reference compound in various analytical techniques. For example:
    • Chromatography: As a standard for calibrating separation techniques like gas chromatography and high-performance liquid chromatography .
    • Nuclear magnetic resonance (NMR) spectroscopy: As a reference for chemical shift calibration in analyzing organic compounds .

Research into 2-Methylpentane itself

  • Thermodynamic studies: Researchers investigate the thermodynamic properties of 2-Methylpentane, such as its heat capacity and vapor pressure, to understand the fundamental behavior of branched-chain alkanes .
  • Environmental impact: Research is conducted on the potential environmental effects of 2-Methylpentane, including its biodegradability, toxicity to aquatic organisms, and contribution to ozone depletion .
Typical of alkanes, including:

  • Combustion: Complete combustion of 2-methylpentane in oxygen produces carbon dioxide and water vapor.
  • Isomerization: Under specific conditions, it can undergo isomerization to form other alkanes such as n-hexane and 3-methylpentane .
  • Functionalization: It can be involved in reactions that functionalize aliphatic C–H bonds, often utilizing carbene insertion processes. These reactions are significant for synthesizing various organic compounds .

2-Methylpentane is primarily synthesized through:

  • Fractional Distillation: This method involves separating components from crude oil or natural gas based on their boiling points. The desired fraction containing 2-methylpentane is collected during distillation processes .
  • Cracking Processes: Thermal or catalytic cracking of larger hydrocarbons can yield 2-methylpentane as a byproduct. This process breaks down larger molecules into smaller ones, including various alkanes .

The applications of 2-methylpentane are diverse:

  • Solvent: It serves as a solvent in organic synthesis and various industrial processes, including rubber production and vegetable oil extraction.
  • Fuel Additive: Due to its octane rating (Research Octane Number of 75), it is used as an additive in gasoline formulations.
  • Chemical Intermediate: It plays a role in synthesizing other chemicals, including pharmaceuticals and flavoring agents .

Studies on the interactions of 2-methylpentane focus on its reactivity with various agents:

  • Oxidizing Agents: It shows compatibility with most oxidizers but can react violently with strong oxidizing agents like nitric acid, leading to charring and ignition risks .
  • Atmospheric Reactions: In the atmosphere, it can react with hydroxyl radicals, contributing to secondary pollutant formation such as aldehydes and nitrates .

2-Methylpentane shares structural similarities with several other alkanes. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaStructure TypeKey Characteristics
HexaneC6H14C_6H_{14}Straight-chain alkaneLinear structure; higher boiling point than 2-methylpentane
3-MethylpentaneC6H14C_6H_{14}Branched alkaneMethyl group on the third carbon; similar properties but different reactivity
2,3-DimethylbutaneC6H14C_6H_{14}Branched alkaneTwo methyl groups; different physical properties compared to 2-methylpentane
CyclohexaneC6H12C_6H_{12}Cyclic alkaneRing structure; different reactivity and stability compared to linear alkanes

The unique aspect of 2-methylpentane lies in its branched structure, which influences its physical properties such as boiling point and density compared to straight-chain alkanes like hexane.

Physical Description

Watery liquid with a gasoline-like odor, Floats on water. Produces an irritating vapor. (USCG, 1999)
Methyl pentane appears as colorless liquid. Isomers (2-methyl, 3-methyl) are possible and present in technical mixtures or singly for research purposes. Used in organic synthesis and as a solvent.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Clear liquids with mild, gasoline-like odors.

Color/Form

Colorless liquid
Liquid or oil

XLogP3

3.2

Boiling Point

140.5 °F at 760 mm Hg (USCG, 1999)
60.2 °C
60.21 °C
60 °C
122-145°F

Flash Point

-20 °F (USCG, 1999)
<20 °F (<-7 °C) (Closed cup)
-32 °C c.c.
-54 to 19°F

Vapor Density

3.00 (Air = 1)
Relative vapor density (air = 1): 3.0

Density

0.653 at 68 °F (USCG, 1999)
0.6550 g/cu cm at 25 °C
Relative density (water = 1): 0.65
0.65-0.66

LogP

log Kow = 3.21 (est)
3.2 (estimated)

Melting Point

-244.6 °F (USCG, 1999)
-153.6 °C
-153 °C
-245 to -148°F

UNII

49IB0U6MLD

GHS Hazard Statements

H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Vapor Pressure

310.2 mm Hg (USCG, 1999)
211.01 mmHg
211 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 23
310.2 mmHg

Pictograms

Health Hazard

Health Hazard

Other CAS

43133-95-5
107-83-5
64742-49-0

Wikipedia

2-methylpentane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Fractional distillation of gasoline derived from crude oil or liquid product derived from natural gas

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Petrochemical manufacturing
Petroleum refineries
Pentane, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Mass spectrometry & gas chromatography were used for identification & determination of alkanes, alkenes, alkynes, alicyclic cmpd, aromatics, ethers, alcohols, ketones, aldehydes, esters, freons, & halocarbons.
Pairs of side-by-side charcoal tubes & 3M brand passive vapor monitor samples were analyzed for 2-methylpentane; satisfactory correlation was found between monitors & tubes.
Purge and trap gas chromatographic analysis of volatile organic carbon compounds in water. The organics are trapped at 30 °C on a packed cold trap prior to flash volatilization of the volatiles across a fused silica transfer line onto a capillary column. The method separated over 200 organic compounds within 40 min using flame ionization and ion trap detection and is capable of quantitation down to 5 ng/l per component. The recoveries of 2-methylpentane from water at 30 and 60 °C were 65 and 93%, respectively. Improvement was made of compound recovery by substituting a second Tenax-TA tube with Chromosorb 106 and a third Tenax-TA tube with Spherocarb. Percentage recoveries of 2-methylpentane with the two series of tubes (all Tenax-TA or 3 different kinds) were 40.1, 49.3, and 10.4%, and 40.7, 58.5, and 0.8% for tubes 1, 2, and 3, respectively.

Clinical Laboratory Methods

A gas chromatographic method for analyzing urinary metabolites.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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